4-Cyclopentylbut-3-yn-2-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Cyclopentylbut-3-yn-2-one can be analyzed using various techniques. For instance, tools like “What is This?” (WIT) can provide an approximate but rapid and sufficient quality of the structure of a molecule required in the particular steps in Chemical research . Another tool, MolView, allows for the conversion of a 2D structural formula into a 3D model .Scientific Research Applications
Palladium-Catalyzed Synthesis : It is used in the palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, which undergoes oxidative cyclization–alkoxycarbonylation (Gabriele et al., 2000). Another study demonstrated its use in palladium(II)-mediated cyclization–carbonylation to facilitate access to 2-cyclopentenone carboxylates (Kato et al., 2002).
Moore Cyclizations : The thermal rearrangements of 3-heteroatom-pent-1-en-4-yn-1-ones, including 4-Cyclopentylbut-3-yn-2-one, were studied to understand the cyclizations to oxo-hetero-cyclopentadien-di-yl (Schreiner & Bui, 2006).
Biological Activities : In a study on lanthanum(III), erbium(III), and ytterbium(III) complexes with organometallic Schiff base ligands, 4-Cyclopentylbut-3-yn-2-one derivatives displayed biological activities, showing potential as antibacterial and anticancer drugs (Deghadi & Mohamed, 2022).
Antiviral Properties : It's also been used in the synthesis of carbocyclic 5'-nor-2'-deoxyguanosine and related purine derivatives to evaluate their antiviral potential against various viruses (Patil et al., 1992).
Organometallic Chemistry : This compound is involved in the formation and molecular structures of organometallic complexes, as studied by Rogers et al. (Rogers et al., 1981).
Microwave-Assisted Cycloaddition Reactions : It plays a role in cycloaddition reactions, a key method in synthetic organic chemistry for creating cyclic compounds (Appukkuttan et al., 2010).
Hole-Transport Material for Solar Cells : A study explored its application in the development of cyclopenta[hi]aceanthrylene-based dopant-free hole transport material for solar cells (Zhang et al., 2019).
Photocycloaddition of Enynones : In another application, enynones (4-acylbut-1-en-3-ynes) underwent photocycloaddition with alkenes to form new compounds (Inhuelsen & Margaretha, 2010).
properties
IUPAC Name |
4-cyclopentylbut-3-yn-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8(10)6-7-9-4-2-3-5-9/h9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIFUCHHJQLNCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#CC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentylbut-3-yn-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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